N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives.
Mechanism of Action
Target of Action
The primary target of this compound is the Estrogen Receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being Estrogen Receptor α (ERα). These receptors are proteins that bind the hormone estrogen, leading to activation of various cellular processes .
Mode of Action
This compound acts as a selective ERβ antagonist . It binds to ERβ with a 36-fold selectivity over ERα . As an antagonist, it blocks the action of estrogen on ERβ, preventing the activation of processes normally stimulated by estrogen .
Biochemical Pathways
The compound’s interaction with ERβ affects various biochemical pathways. ERβ is involved in many biological processes, including cell proliferation, differentiation, and apoptosis. By acting as an ERβ antagonist, the compound can influence these processes . For example, in some tumors expressing ERα and ERβ, estrogen can have opposite effects, with ERα enhancing and ERβ suppressing tumor cell growth .
Pharmacokinetics
It is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The compound’s antagonistic action on ERβ can lead to various molecular and cellular effects. For instance, it can influence cell proliferation and apoptosis, potentially affecting the growth of certain tumors . It has been used to distinguish the various activities of the two estrogen receptors .
Biochemical Analysis
Biochemical Properties
N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1,3-benzothiazole-2-carboxamide interacts with estrogen receptors, specifically ERβ . It possesses 36-fold selectivity for ERβ over ERα , and is a silent antagonist of ERβ . This interaction with ERβ allows it to influence biochemical reactions within the cell .
Cellular Effects
The compound exerts its effects on various types of cells by interacting with ERβ . It has been found that estrogen can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth . Therefore, this compound can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with ERβ . As a silent antagonist of ERβ , it inhibits the activation of this receptor, thereby influencing gene expression and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting from the preparation of the pyrazolo[1,5-a]pyrimidine core. This core can be synthesized through various methods, including the condensation of aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions .
The benzothiazole moiety is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazolo derivative with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
PHTPP: A selective ERβ antagonist with a pyrazolo[1,5-a]pyrimidine core.
Uniqueness
N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1,3-benzothiazole-2-carboxamide stands out due to its unique combination of the trifluoromethyl group and benzothiazole moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N5OS/c16-15(17,18)11-5-12-19-6-8(7-23(12)22-11)20-13(24)14-21-9-3-1-2-4-10(9)25-14/h1-7H,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJPSWCEPPKJDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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